2-Oxazolidinone, 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)-
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Overview
Description
2-Oxazolidinone, 3-(4-(acetyloxy)-3,5-dimethoxybenzoyl)- is a compound belonging to the oxazolidinone class, which is characterized by a five-membered ring containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxazolidinone derivatives typically involves the reaction of isocyanates with epoxides. One common method employs bifunctional phase-transfer catalysts to facilitate the [3 + 2] coupling reaction, yielding 2-oxazolidinones in good to high yields (up to 92%) under conditions such as 100°C in the presence of PhCl as a solvent . Another approach involves the decarboxylative ring-opening of 2-oxazolidinones, which can be promoted by in situ generated chalcogenolate anions .
Industrial Production Methods
Industrial production of 2-oxazolidinone derivatives often relies on scalable synthetic routes that minimize the use of toxic reagents. Non-phosgene routes, such as the ring-opening of aziridines by CO2 and the one-pot reaction of primary amines with epoxides and CO2, are preferred due to their atom economy and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-Oxazolidinone derivatives undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify the functional groups attached to the oxazolidinone ring.
Reduction: Reduction reactions can be used to alter the oxidation state of substituents.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the oxazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve mild to moderate temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the oxidation of 2-oxazolidinone derivatives can yield N-oxides, while nucleophilic substitution can introduce various functional groups, leading to a diverse array of oxazolidinone derivatives .
Properties
CAS No. |
50916-01-3 |
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Molecular Formula |
C14H15NO7 |
Molecular Weight |
309.27 g/mol |
IUPAC Name |
[2,6-dimethoxy-4-(2-oxo-1,3-oxazolidine-3-carbonyl)phenyl] acetate |
InChI |
InChI=1S/C14H15NO7/c1-8(16)22-12-10(19-2)6-9(7-11(12)20-3)13(17)15-4-5-21-14(15)18/h6-7H,4-5H2,1-3H3 |
InChI Key |
BJPQZSMGXULUNO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C(=O)N2CCOC2=O)OC |
Origin of Product |
United States |
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